molecular formula C17H14N2O2S2 B2952873 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone CAS No. 690646-24-3

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone

Cat. No.: B2952873
CAS No.: 690646-24-3
M. Wt: 342.43
InChI Key: WWMREYBBOPPMRF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, a thioether (-S-) linkage, and a ketone attached to a 4-phenoxyphenyl moiety.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-12-18-19-17(23-12)22-11-16(20)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMREYBBOPPMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-1-(4-phenoxyphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C16H15N2OS2
  • Molecular Weight : 305.42 g/mol

Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives:

  • Cytotoxic Effects : A study reported that compounds with similar structures showed IC50 values ranging from 0.28 to 0.52 μg/mL against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent antiproliferative effects .
  • Apoptotic Induction : Flow cytometry analyses revealed that certain derivatives induced apoptosis in HeLa cells by blocking the cell cycle at the sub-G1 phase .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring significantly influences the cytotoxic activity. For instance, compounds with halogen substitutions exhibited enhanced potency compared to their unsubstituted counterparts .

Comparative Analysis

A comparative analysis of various thiadiazole derivatives indicates that those containing the 5-methyl substituent consistently demonstrate higher biological activity.

CompoundCell LineIC50 (μg/mL)Mechanism
Compound AMCF-70.28Apoptosis
Compound BA5490.52Apoptosis
Compound CHeLa0.37Cell Cycle Arrest

Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with a thiol bridge exhibited significantly higher activity than their counterparts without this feature .

Study 2: In Silico Studies

In silico docking studies have shown that these compounds can effectively bind to key targets involved in cancer proliferation pathways, such as VEGFR-2, suggesting a targeted therapeutic approach for treatment .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -OH) improve solubility via hydrogen bonding, while electron-withdrawing groups (e.g., -Cl, -NO₂) enhance stability and intermolecular interactions .
  • Fluorinated derivatives (e.g., ) may exhibit enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius.
2.2. Physical Properties

Melting points and spectral data reflect structural influences:

Compound Name Melting Point (°C) Key Spectral Data (IR/NMR) Reference
1-(4-Hydroxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone 200–202 IR: 1655 cm⁻¹ (C=O); 1H NMR: δ 10.5 (-OH)
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-chlorophenyl)ethan-1-one 167 IR: 1651 cm⁻¹ (C=O); 1H NMR: δ 7.90 (ArH)
(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(4-ethoxyphenyl)ethanone 191–193 1H NMR: δ 7.32 (-NH₂); MS: m/z 282 (M+1)

Key Observations :

  • Chloro-substituted derivatives (e.g., ) exhibit higher melting points due to stronger van der Waals interactions.
  • Amino-substituted thiadiazoles (e.g., ) show distinct NMR signals for -NH₂, confirming successful synthesis.

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